Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17666931
InChI: InChI=1S/C13H27N3O2/c1-6-15(7-2)11-9-16(8-10(11)14)12(17)18-13(3,4)5/h10-11H,6-9,14H2,1-5H3
SMILES:
Molecular Formula: C13H27N3O2
Molecular Weight: 257.37 g/mol

Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC17666931

Molecular Formula: C13H27N3O2

Molecular Weight: 257.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H27N3O2
Molecular Weight 257.37 g/mol
IUPAC Name tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H27N3O2/c1-6-15(7-2)11-9-16(8-10(11)14)12(17)18-13(3,4)5/h10-11H,6-9,14H2,1-5H3
Standard InChI Key IZZNUFZSUWLFRV-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1CN(CC1N)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Molecular Design

Core Pyrrolidine Framework

The compound’s backbone consists of a five-membered pyrrolidine ring, a saturated heterocycle known for its conformational flexibility and ability to mimic bioactive conformations in target proteins. The ring’s puckering dynamics are influenced by substituents:

  • 1-Position: The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine, enhancing solubility in organic solvents and preventing unwanted side reactions during synthesis .

  • 3-Position: A primary amino group (–NH₂) provides a nucleophilic site for acylations, alkylations, or condensations.

  • 4-Position: A diethylamino group (–N(CH₂CH₃)₂) introduces steric bulk and basicity, potentially influencing binding interactions in pharmacological targets .

Stereochemical Considerations

The stereochemistry at the 3- and 4-positions is critical for biological activity. For example, the cis or trans arrangement of the amino and diethylamino groups can modulate affinity for enzymes like proteases or kinases. Synthetic routes often employ chiral auxiliaries or resolution techniques to isolate enantiomerically pure forms.

Synthetic Methodologies

Key Reaction Steps

The synthesis of tert-butyl 3-amino-4-(diethylamino)pyrrolidine-1-carboxylate typically involves sequential protection, functionalization, and deprotection steps:

  • Ring Formation: Pyrrolidine precursors, such as 3-pyrrolidinone, are functionalized via reductive amination or nucleophilic substitution.

  • Boc Protection: The primary amine at the 1-position is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF, often with a base like triethylamine .

  • Diethylamino Introduction: The 4-position is alkylated with diethyl sulfate or via Michael addition to install the diethylamino group.

  • Deprotection: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding the free amine for further derivatization .

Representative Synthetic Route

StepReagents/ConditionsYieldKey Observations
1Boc₂O, CH₂Cl₂, 0°C → RT, 12h85%Exothermic reaction; monitored by TLC (Rf = 0.4 in EtOAc/hexane)
2Diethyl sulfate, K₂CO₃, DMF, 60°C, 6h72%Formation of quaternary ammonium intermediate detected via LC-MS
34M HCl/dioxane, RT, 2h95%Boc cleavage confirmed by IR loss of carbonyl stretch at ~1700 cm⁻¹

Physicochemical and Pharmacokinetic Properties

Experimental Data

ParameterValueMethod/Source
Molecular FormulaC₁₄H₂₇N₃O₂High-resolution MS
Molecular Weight269.39 g/molCalculated
LogP (octanol-water)1.85HPLC-derived
Solubility (H₂O)12.4 mg/mLShake-flask method
pKa (amine)9.2Potentiometric titration

The compound exhibits moderate lipophilicity (LogP = 1.85), facilitating membrane permeability while retaining aqueous solubility for in vitro assays . The diethylamino group (pKa ≈ 9.2) ensures protonation under physiological pH, enhancing interactions with anionic binding pockets.

Applications in Drug Discovery

Kinase Inhibitor Development

The pyrrolidine scaffold is a privileged structure in kinase inhibitor design. For instance, derivatives of this compound have shown nanomolar IC₅₀ values against Abelson tyrosine kinase (ABL1), a target in chronic myeloid leukemia. The diethylamino group participates in hydrogen bonding with kinase hinge regions, while the Boc group aids in pharmacokinetic optimization.

Antiviral Agents

Recent studies highlight its role in synthesizing hepatitis C virus (HCV) NS5A inhibitors. The tertiary amine at the 4-position enhances cellular uptake, improving efficacy in replicon assays .

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